

# **Application Notes: ortho-Phenanthroline Protocol for Ferrous Iron Quantification**

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Compound of Interest		
Compound Name:	ortho-Phenanthroline	
Cat. No.:	B080953	Get Quote

#### Introduction

The spectrophotometric determination of iron using **ortho-phenanthroline** (o-phenanthroline) is a robust, sensitive, and widely adopted analytical method for quantifying trace amounts of iron.[1] This method is particularly valuable for the analysis of natural and treated waters, pharmaceutical products, and in various quality control processes.[1][2] The procedure is based on the rapid formation of a stable, intensely orange-red complex between ferrous iron (Fe<sup>2+</sup>) and three molecules of o-phenanthroline. The intensity of this color is directly proportional to the concentration of iron and is measured using a spectrophotometer, adhering to the Beer-Lambert Law.[1]

#### Principle of the Method

The quantification of iron by the o-phenanthroline method involves two primary chemical steps:

- Reduction of Ferric Iron (Fe³+): In most samples, especially those exposed to the atmosphere, iron is present in its trivalent ferric state (Fe³+). Since only the ferrous form (Fe²+) reacts with o-phenanthroline to form the colored complex, a reducing agent is necessary to convert all Fe³+ ions to Fe²+.[1] Hydroxylamine hydrochloride is a commonly used reducing agent for this purpose.[1][3] The reduction reaction is as follows: 2Fe³+ + 2NH₂OH → 2Fe²+ + N₂O + 4H² + H₂O[1]
- Complexation with o-Phenanthroline: In a solution buffered to a slightly acidic pH (typically between 3.2 and 3.3), three molecules of o-phenanthroline, a bidentate ligand, chelate a



single ferrous ion.[2] This reaction forms a stable, soluble, and intensely orange-red colored complex known as tris(1,10-phenanthroline)iron(II), or [Fe(phen)<sub>3</sub>]<sup>2+</sup>.[1] The color develops rapidly and is stable over a wide pH range (2 to 9), making it ideal for spectrophotometric analysis.[3][4] The complex exhibits a maximum absorbance (λmax) at approximately 508-510 nm.[3][5][6]

## **Quantitative Data Summary**

The key quantitative parameters for this assay are summarized below.

Parameter	Value	Reference
Wavelength of Maximum Absorbance (λmax)	508 - 510 nm	[3][5][6]
Molar Absorptivity (ε)	~11,100 L·mol <sup>-1</sup> ·cm <sup>-1</sup>	[1][3][5]
Optimal pH Range for Color Stability	2 - 9	[2][3]
Recommended pH for Color Development	3.2 - 3.3	[2]
Stoichiometry (Fe <sup>2+</sup> :Phenanthroline)	1:3	[2]
Stability of Colored Complex	Very stable, for extended periods	[2][3]

Example Calibration Curve Data



Standard Concentration (mg/L Fe <sup>2+</sup> )	Absorbance at 510 nm (AU)
0.0 (Blank)	0.000
0.5	0.098
1.0	0.195
2.0	0.390
4.0	0.782
5.0	0.975

## **Experimental Protocols**

### A. Reagent Preparation

- Standard Iron Stock Solution (100 mg/L):
  - Accurately weigh 0.7022 g of ferrous ammonium sulfate hexahydrate (Fe(NH<sub>4</sub>)<sub>2</sub>(SO<sub>4</sub>)<sub>2</sub>·6H<sub>2</sub>O).[1]
  - Dissolve it in a beaker with approximately 250 mL of deionized water.
  - Carefully add 2.5 mL of concentrated sulfuric acid to prevent oxidation and hydrolysis of the iron salt.[3]
  - Quantitatively transfer the solution to a 1000 mL volumetric flask, dilute to the mark with deionized water, and mix thoroughly. This solution is stable for several months.
- Working Iron Standard Solution (10 mg/L):
  - Pipette 50.0 mL of the 100 mg/L iron stock solution into a 500 mL volumetric flask.
  - Dilute to the mark with deionized water and mix well.[1]
- Hydroxylamine Hydrochloride Solution (10% w/v):



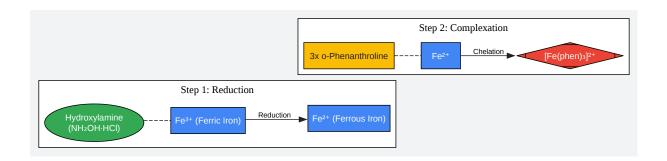
- Dissolve 10 g of hydroxylamine hydrochloride (NH<sub>2</sub>OH·HCl) in 100 mL of deionized water.
   [1][3] This solution should be prepared fresh.
- ortho-Phenanthroline Solution (0.1% w/v):
  - Dissolve 0.1 g of o-phenanthroline monohydrate in 100 mL of deionized water. Gentle warming may be necessary to aid dissolution.[3] Store in a dark bottle to protect it from light.
- Sodium Acetate Solution (10% w/v):
  - Dissolve 10 g of sodium acetate in 100 mL of deionized water.[3] This solution acts as a buffer to adjust the pH.
- B. Procedure for Calibration Curve
- Label a series of 100 mL volumetric flasks for your standards (e.g., 0.5, 1.0, 2.0, 4.0, 5.0 mg/L) and one for a reagent blank.
- Using a burette or calibrated pipettes, add the appropriate volumes of the 10 mg/L working iron standard solution into the corresponding volumetric flasks (e.g., for a 1.0 mg/L standard, add 10.0 mL of the 10 mg/L standard). The blank flask receives no iron standard.
- To each flask, including the blank, add the following reagents in the specified order, mixing after each addition:[7]
  - 1.0 mL of 10% Hydroxylamine Hydrochloride solution.[3]
  - 10.0 mL of 0.1% o-Phenanthroline solution.[3]
  - 8.0 mL of 10% Sodium Acetate solution.[3]
- Dilute each solution to the 100 mL mark with deionized water and mix thoroughly.
- Allow the solutions to stand for at least 10-15 minutes to ensure complete color development.[1][3]
- Set a spectrophotometer to a wavelength of 510 nm.



- Use the reagent blank to zero the spectrophotometer.
- Measure the absorbance of each standard solution.
- Plot a calibration curve of absorbance versus iron concentration (mg/L). The plot should be linear and pass through the origin.
- C. Procedure for Unknown Sample Analysis
- If the sample contains particulate matter, it should be filtered. If the iron concentration is
  expected to be high, dilute the sample accurately with deionized water to fall within the range
  of the calibration curve.
- Pipette a suitable aliquot (e.g., 10 mL) of the unknown sample into a 100 mL volumetric flask.
- Add the reagents in the same order and volumes as used for the calibration standards (1.0 mL hydroxylamine hydrochloride, 10.0 mL o-phenanthroline, 8.0 mL sodium acetate).[3]
- Dilute to the 100 mL mark with deionized water and mix.
- Allow the solution to stand for 10-15 minutes.[1][3]
- Measure the absorbance of the sample at 510 nm against the reagent blank.
- Determine the concentration of ferrous iron in the sample by comparing its absorbance to the calibration curve. Remember to account for any initial dilution of the sample.

## **Visualizations**

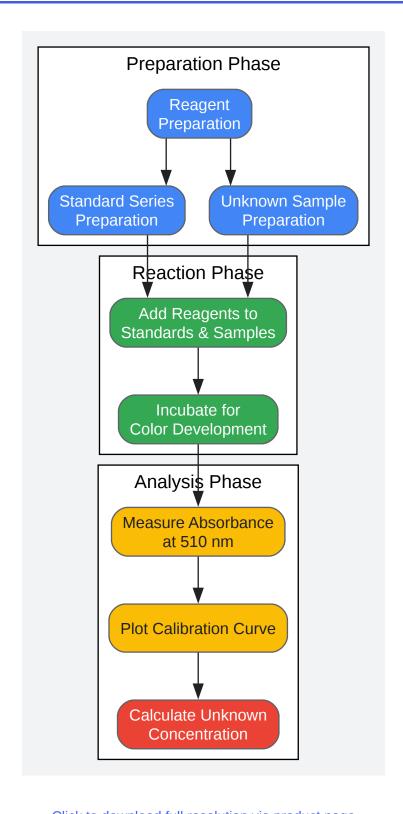




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Caption: Chemical pathway for ferrous iron quantification.





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Caption: Experimental workflow for the o-phenanthroline assay.



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